Cas no 1173473-80-7 ((2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide)

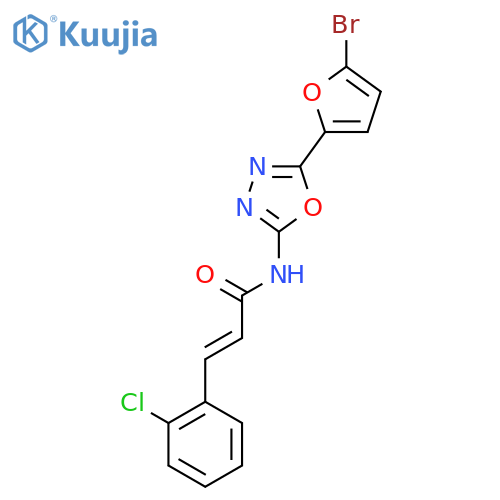

1173473-80-7 structure

商品名:(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide

- (2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide

- 1173473-80-7

- (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide

- AKOS024608194

- F1374-2485

- (E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide

- N-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide

-

- インチ: 1S/C15H9BrClN3O3/c16-12-7-6-11(22-12)14-19-20-15(23-14)18-13(21)8-5-9-3-1-2-4-10(9)17/h1-8H,(H,18,20,21)/b8-5+

- InChIKey: ODMVLZBHIFMWED-VMPITWQZSA-N

- ほほえんだ: BrC1=CC=C(C2=NN=C(NC(/C=C/C3C=CC=CC=3Cl)=O)O2)O1

計算された属性

- せいみつぶんしりょう: 392.95158g/mol

- どういたいしつりょう: 392.95158g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1374-2485-10μmol |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-2μmol |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-5μmol |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-40mg |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-3mg |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-1mg |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-10mg |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-30mg |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-15mg |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1374-2485-20mg |

(2E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |

1173473-80-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

(2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1173473-80-7 ((2E)-N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-3-(2-chlorophenyl)prop-2-enamide) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量